1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in synthetic chemistry.
Preparation Methods
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE involves multiple steps, typically starting with the formation of the pyrazole rings. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods often involve the use of specialized reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles, such as:
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol Compared to these compounds, 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-PROPANONE offers unique properties due to its specific structural configuration, making it a valuable target for further research and development.
Properties
Molecular Formula |
C12H15F3N4O2 |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H15F3N4O2/c1-7-6-11(21,12(13,14)15)19(17-7)10(20)9(3)18-8(2)4-5-16-18/h4-5,9,21H,6H2,1-3H3 |
InChI Key |
LAKZOKDEJPQXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)N2C(=CC=N2)C |
Origin of Product |
United States |
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